molecular formula C10H17N B13889137 5-Cyclopentyl-1,2,3,6-tetrahydropyridine

5-Cyclopentyl-1,2,3,6-tetrahydropyridine

Cat. No.: B13889137
M. Wt: 151.25 g/mol
InChI Key: JWAOBDCSVBHGTE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopentyl-1,2,3,6-tetrahydropyridine can be achieved through various methods. One common approach involves the use of Bronsted acidic ionic liquids as catalysts. For instance, 1-methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium chloride has been used to synthesize tetrahydropyridine derivatives . The reaction typically involves the cyclization of appropriate precursors under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the selection of cost-effective and environmentally friendly catalysts is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopentyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce more saturated tetrahydropyridine compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Cyclopentyl-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of enzymes such as monoamine oxidase, thereby affecting neurotransmitter levels and exhibiting neuroprotective effects . The compound’s structure allows it to bind to active sites of target proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-Tetrahydropyridine
  • 2,3,4,5-Tetrahydropyridine
  • 1,2,3,6-Tetrahydropyridine

Uniqueness

5-Cyclopentyl-1,2,3,6-tetrahydropyridine is unique due to the presence of a cyclopentyl group, which imparts distinct steric and electronic properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

5-cyclopentyl-1,2,3,6-tetrahydropyridine

InChI

InChI=1S/C10H17N/c1-2-5-9(4-1)10-6-3-7-11-8-10/h6,9,11H,1-5,7-8H2

InChI Key

JWAOBDCSVBHGTE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CCCNC2

Origin of Product

United States

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